AMG 517

Vue d'ensemble

Description

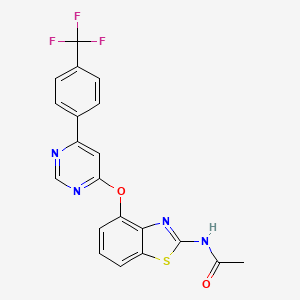

AMG 517 is a complex organic compound that features a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of AMG 517 typically involves multiple steps. One common method includes the coupling of a phenoxy acid with 2-amino-4-(4-bromophenyl)thiazole in the presence of dry dichloromethane, lutidine, and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . This reaction is followed by further modifications to introduce the trifluoromethyl and pyrimidinyl groups.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Analyse Des Réactions Chimiques

Types of Reactions

AMG 517 can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce certain functional groups, potentially altering the compound’s activity.

Substitution: This reaction can replace one functional group with another, which can be useful for creating derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could yield a more saturated compound.

Applications De Recherche Scientifique

Pharmacological Properties

AMG 517 exhibits potent antagonistic activity against TRPV1, with an IC50 ranging from 0.6 to 0.76 nM for various stimuli including capsaicin and acidic conditions . The compound's pharmacokinetics demonstrate a dose-dependent increase in plasma concentrations, with significant effects observed at doses as low as 0.3 mg/kg in animal models .

Key Pharmacological Targets

| Target | Mechanism | Potency (IC50) | Condition |

|---|---|---|---|

| TRPV1 | Inhibition of nociceptive signaling | 0.6 nM | Pain management |

| Peripheral nerves | Promotion of axonal regeneration | N/A | Nerve injury recovery |

Pain Management

This compound has been primarily investigated for its analgesic properties. In various animal models, it has demonstrated efficacy in reducing pain responses induced by capsaicin and other inflammatory agents. For instance, oral administration resulted in a significant decrease in flinching behavior in response to capsaicin treatment, indicating its potential as a therapeutic agent for chronic pain conditions .

Neurological Recovery

Recent studies have highlighted this compound's role in promoting peripheral nerve regeneration following injury. In a rat model of sciatic nerve transection, administration of this compound significantly enhanced axonal regeneration compared to controls. The treatment led to increased expression of growth-associated protein-43 (GAP-43) and decreased levels of glial fibrillary acidic protein (GFAP), suggesting a favorable environment for nerve repair .

Case Studies

Case Study 1: Pain Response Reduction

In a controlled study involving male Sprague-Dawley rats, this compound was administered to evaluate its effect on capsaicin-induced pain responses. The results indicated that this compound effectively reduced the number of flinches in a dose-dependent manner, with significant reductions observed at doses starting from 0.3 mg/kg .

Case Study 2: Peripheral Nerve Regeneration

A study focused on the effects of this compound following sciatic nerve injury demonstrated that treatment with the antagonist promoted axonal regeneration and improved functional outcomes. Measurements taken two weeks post-injury revealed that treated groups exhibited similar axonal counts to uninjured controls, highlighting the compound's potential as a therapeutic strategy for enhancing nerve repair .

Mécanisme D'action

The mechanism of action for AMG 517 involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or altering their function .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Acetamide, N-(3-(trifluoromethyl)phenyl)-

- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide

- 2-cyano-N-(4-(trifluoromethyl)phenyl)acetamide

Uniqueness

What sets AMG 517 apart from similar compounds is its combination of a trifluoromethyl group, a pyrimidinyl group, and a benzothiazolyl group

Activité Biologique

AMG 517 is a highly selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) channel, which plays a crucial role in pain sensation and thermoregulation. This compound has garnered attention for its potential therapeutic applications, particularly in pain management and inflammatory conditions. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Overview of TRPV1 and this compound

TRPV1 is activated by various stimuli, including capsaicin, protons, and heat, leading to the sensation of pain and hyperalgesia. This compound inhibits TRPV1 activation with high potency, displaying IC50 values ranging from 0.62 nM to 1.3 nM for different activation stimuli .

Key Characteristics of this compound

| Parameter | Value |

|---|---|

| Target | TRPV1 |

| IC50 (Capsaicin) | 0.76 nM |

| IC50 (Proton) | 0.62 nM |

| IC50 (Heat) | 1.3 nM |

| Solubility in DMSO | >21.5 mg/mL |

This compound's mechanism involves blocking the TRPV1 channel, which prevents the influx of calcium ions that contribute to pain signaling. This blockade has been shown to induce hyperthermia in both animal models and human subjects, indicating its role in thermoregulation .

Study on Pain Models

In a study involving male Sprague-Dawley rats subjected to capsaicin-induced flinching, oral administration of this compound significantly reduced the number of flinches in a dose-dependent manner, demonstrating its analgesic potential .

Nerve Injury Model

A notable investigation examined the effects of this compound on nerve regeneration following sciatic nerve transection in rats. The results indicated that TRPV1 blockade with this compound promoted axonal regeneration and increased the expression of growth-associated protein-43 (GAP-43), suggesting enhanced nerve repair mechanisms .

Hyperthermia Induction

Clinical trials have reported that this compound induces hyperthermia by increasing thermogenesis and vasoconstriction in tail skin . In healthy adults, doses of this compound led to plasma concentration-dependent increases in body temperature, confirming its physiological effects on thermoregulation .

Pharmacokinetics and Bioavailability

This compound is characterized as a BCS Class II drug with low bioavailability due to solubility-limited absorption. Its physicochemical properties have been investigated through various formulations, including amorphous solid dispersions to enhance dissolution rates .

Summary of Pharmacokinetic Findings

| Study | Findings |

|---|---|

| Amorphous Solid Dispersions | Improved dissolution compared to crystalline form |

| Bioavailability | Enhanced AUC observed with solid dispersion |

Propriétés

IUPAC Name |

N-[4-[6-[4-(trifluoromethyl)phenyl]pyrimidin-4-yl]oxy-1,3-benzothiazol-2-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13F3N4O2S/c1-11(28)26-19-27-18-15(3-2-4-16(18)30-19)29-17-9-14(24-10-25-17)12-5-7-13(8-6-12)20(21,22)23/h2-10H,1H3,(H,26,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YUTIXVXZQIQWGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC2=C(C=CC=C2S1)OC3=NC=NC(=C3)C4=CC=C(C=C4)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13F3N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90216178 | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

430.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

659730-32-2 | |

| Record name | AMG-517 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0659730322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | AMG-517 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90216178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMG-517 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/172V4FBZ75 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.